molecular formula C24H19N3O4 B11366704 N-(naphthalen-1-ylmethyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(naphthalen-1-ylmethyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11366704
M. Wt: 413.4 g/mol
InChI Key: XHFFBUQTPJEVBO-UHFFFAOYSA-N
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Description

N-[(NAPHTHALEN-1-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C19H17N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(NAPHTHALEN-1-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of naphthalene-1-methanol with 2-(4-nitrophenoxy)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate ester. This intermediate is then reacted with 2-aminopyridine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[(NAPHTHALEN-1-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(NAPHTHALEN-1-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(NAPHTHALEN-1-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(NAPHTHALEN-1-YL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)-2-(4-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C24H19N3O4/c28-24(17-31-21-13-11-20(12-14-21)27(29)30)26(23-10-3-4-15-25-23)16-19-8-5-7-18-6-1-2-9-22(18)19/h1-15H,16-17H2

InChI Key

XHFFBUQTPJEVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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